REACTION_CXSMILES
|
C[Si](C)(C)[C:3]#[C:4][CH2:5][CH2:6][NH:7][C:8]1[C:9]2[CH:16]=[CH:15][S:14][C:10]=2[N:11]=[CH:12][N:13]=1.O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+]>O1CCCC1>[CH2:6]([NH:7][C:8]1[C:9]2[CH:16]=[CH:15][S:14][C:10]=2[N:11]=[CH:12][N:13]=1)[CH2:5][C:4]#[CH:3] |f:1.2.3,4.5|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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O1CCCC1.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
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Smiles
|
[Cl-].[NH4+]
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Name
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4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine
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Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CCCNC=1C2=C(N=CN1)SC=C2)(C)C
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Name
|
( 1 )
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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16 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the obtained mixture was then stirred at a room temperature for 5 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
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the thus obtained solution was then extracted with 30 ml of dichloromethane twice
|
Type
|
WASH
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Details
|
The organic layer was washed with 30 ml of a saturated brine, and it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtrated
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Type
|
CONCENTRATION
|
Details
|
the organic layer was then concentrated
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Type
|
CUSTOM
|
Details
|
Thereafter, the residue was then purified by column chromatography (Wako Gel C-200; toluene:ethyl acetate=4:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)NC=1C2=C(N=CN1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |